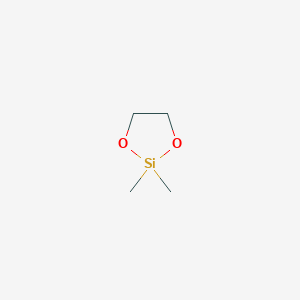
2,2-Dimethyl-1,3,2-dioxasilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,3,2-dioxasilolane is an organosilicon compound with the molecular formula C4H10O2Si. It is a cyclic compound containing silicon, oxygen, and carbon atoms. This compound is known for its unique structure, which includes a silicon atom bonded to two oxygen atoms and two methyl groups, forming a five-membered ring. The presence of silicon in its structure makes it an interesting subject of study in organosilicon chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1,3,2-dioxasilolane can be synthesized through the reaction of dichlorodimethylsilane with ethylene glycol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction is as follows:
Cl2Si(CH3)2+HOCH2CH2OH→C4H10O2Si+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where dichlorodimethylsilane and ethylene glycol are combined under controlled conditions. The reaction is typically catalyzed by a base such as pyridine to enhance the reaction rate and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1,3,2-dioxasilolane undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water to form silanols and diols.
Oxidation: It can be oxidized to form siloxanes.
Substitution: The silicon atom can undergo substitution reactions with nucleophiles, replacing one of the oxygen atoms.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Silanols and ethylene glycol.
Oxidation: Siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,3,2-dioxasilolane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and medical devices.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-1,3,2-dioxasilolane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing it to participate in a wide range of chemical reactions. The compound’s unique structure enables it to act as a versatile intermediate in the synthesis of more complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A cyclic compound with a similar structure but without the silicon atom.
2,2-Dimethyl-1,3-dioxolane: Another cyclic compound with two methyl groups but no silicon.
1,3-Dioxa-2-silacyclopentane: A compound with a similar silicon-oxygen-carbon ring structure.
Uniqueness
2,2-Dimethyl-1,3,2-dioxasilolane is unique due to the presence of the silicon atom in its structure. This silicon atom imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
57915-66-9 |
|---|---|
Fórmula molecular |
C4H10O2Si |
Peso molecular |
118.21 g/mol |
Nombre IUPAC |
2,2-dimethyl-1,3,2-dioxasilolane |
InChI |
InChI=1S/C4H10O2Si/c1-7(2)5-3-4-6-7/h3-4H2,1-2H3 |
Clave InChI |
DWKPMRBAJMBVPY-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(OCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


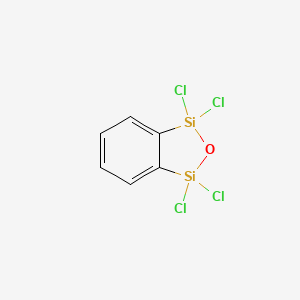
![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14628199.png)
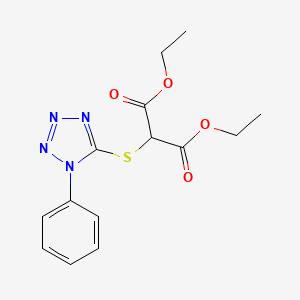
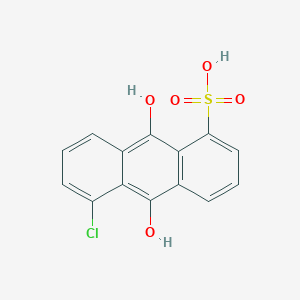
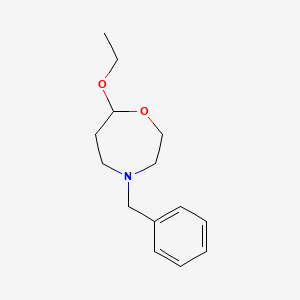



![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
![N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide](/img/structure/B14628231.png)
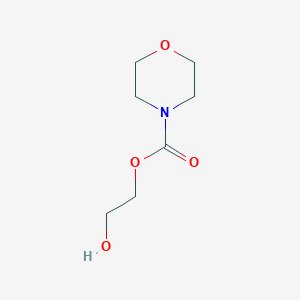
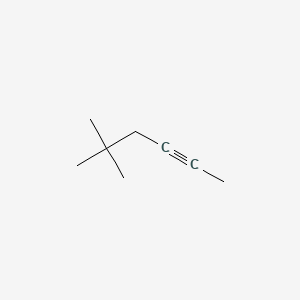
![1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14628241.png)
